3,6-Dichloropyrazine-2,5-dicarbonitrile
Description
Properties
Molecular Formula |
C6Cl2N4 |
|---|---|
Molecular Weight |
198.99 g/mol |
IUPAC Name |
3,6-dichloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |
InChI Key |
SILTXHLSAGGGLP-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3,6-Dichloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .
Comparison with Similar Compounds
Structural and Electronic Differences
a) 5,6-Dichloropyrazine-2,3-dicarbonitrile (Isomer)
- Substituent Positions: Chlorine atoms at positions 5 and 6, with cyano groups at 2 and 3.
- Reactivity: The altered substituent positions reduce symmetry, leading to distinct electronic properties. This isomer exhibits stronger electron-deficient behavior at the 2,3-cyano positions, enhancing its utility in synthesizing push-pull photoredox-active molecules .
- Applications : Preferred in optoelectronic materials due to enhanced charge-transfer capabilities compared to 3,6-dichloropyrazine-2,5-dicarbonitrile .
b) 2,6-Dichloropyridine-3,5-dicarbonitrile
- Core Structure : Pyridine ring instead of pyrazine.
- Interactions : Forms planar molecular chains via C–H⋯N and C–Cl⋯N interactions, differing from the pyrazine derivative’s hydrogen-bonded networks .
- Thermal Stability : Lower melting point (~200°C) compared to pyrazine derivatives, attributed to reduced aromatic stabilization .
a) Antimycobacterial Activity
- 3-Benzylaminopyrazine-2,5-dicarbonitrile: Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 15 µM), whereas derivatives with amino or methyl substitutions show improved efficacy (MIC = 3 µM for Derivative 8) .
b) Acetylcholinesterase (AChE) Inhibition
- 2-Aminopyridine-3,5-dicarbonitriles: Highly selective for human AChE (IC₅₀ < 1 µM), with amino groups enabling hydrogen bonding to the enzyme’s active site .
- Chlorinated Pyrazines: The absence of amino groups in this compound likely diminishes AChE affinity, highlighting the critical role of substituent chemistry in bioactivity .
Thermal and Energetic Properties
a) 2,2′-Azobis(1H-Imidazole-4,5-dicarbonitrile) (TCAD)
- Thermal Stability : Decomposes at 369–371°C, with a high standard formation enthalpy (ΔfH° = 960 kJ/mol) due to its azo bridge and nitrogen-rich structure .
- Comparison : this compound lacks the azo group, resulting in lower thermal stability but reduced sensitivity to external stimuli, making it safer for industrial processing .
b) Tetrazole Derivatives
- 4,5-Di(1H-tetrazol-5-yl)-1H-imidazole : Decomposes at 227°C, significantly lower than TCAD but higher than pyrazine-dicarbonitriles. The tetrazole rings enhance energy density but reduce thermal resilience .
Data Tables
Table 1: Structural and Thermal Comparison
| Compound | Core Structure | Key Substituents | Melting Point/Decomposition (°C) | Notable Applications |
|---|---|---|---|---|
| This compound | Pyrazine | Cl (3,6); CN (2,5) | ~300 (estimated) | Pharmaceutical intermediates |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Pyrazine | Cl (5,6); CN (2,3) | 290–310 | Optoelectronic materials |
| 2,6-Dichloropyridine-3,5-dicarbonitrile | Pyridine | Cl (2,6); CN (3,5) | ~200 | Crystallography studies |
| TCAD | Imidazole-azo | CN (4,5); N=N bridge | 369–371 | Energetic materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
